Chemical properties of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
Chemical properties of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
Executive Summary
4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (hereafter referred to as CHP-Pr ) represents a critical scaffold in the development of bioactive heterocyclic compounds.[1][2] Belonging to the class of 4-halo-5-hydroxy-3(2H)-pyridazinones, CHP-Pr serves as a versatile building block for Photosystem II (PSII) inhibiting herbicides , fungicides , and pharmaceutical agents (specifically COX-2 and PDE inhibitors).[1][2]
Its chemical utility stems from the orthogonal reactivity of its three functional centers: the nucleophilic hydroxyl group at C5, the electrophilic chlorine at C4, and the stable N-propyl lactam core.[1][2] This guide provides an authoritative analysis of its physicochemical properties, industrial synthesis, and downstream derivatization logic.[2]
Structural Analysis & Physicochemical Profile
Electronic Structure and Tautomerism
The pyridazin-3(2H)-one ring is an electron-deficient heteroaromatic system.[1][2] CHP-Pr exists predominantly in the lactam (oxo) tautomer due to the substitution at the N2 position, which blocks lactimization at C3.[1] However, the hydroxyl group at C5 introduces significant enolic character.[2]
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Acidity (pKa): The C5-hydroxyl group is a vinylogous acid.[1][2] The electron-withdrawing chlorine atom at C4 and the diaza-ring system enhance the acidity, resulting in a predicted pKa of 5.5 – 6.0 .[1][2] This allows the compound to form stable salts with weak bases (e.g., NaHCO₃).[1]
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Lipophilicity: The N-propyl chain imparts moderate lipophilicity (LogP ≈ 1.3–1.6), facilitating membrane permeability in biological assays while maintaining solubility in polar organic solvents (DMSO, DMF, MeOH).[1]
Key Physical Data (Predicted/Analog-Based)
| Property | Value / Description |
| Molecular Formula | C₇H₉ClN₂O₂ |
| Molecular Weight | 188.61 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 135–140 °C (Typical for 2-alkyl-4-chloro-5-hydroxy analogs) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water; Insoluble in Hexane.[1][2][3][4][5][6] |
| Stability | Stable under ambient conditions; hydrolytically stable at neutral pH; C4-Cl labile under Pd-catalysis.[1][2] |
Synthetic Pathways and Protocols
The industrial synthesis of CHP-Pr relies on the "Mucochloric Acid Route," a robust two-step sequence that ensures regioselective placement of substituents.[1][2]
Step 1: Cyclization (Formation of the Dichloro Intermediate)
The reaction of mucochloric acid with propylhydrazine yields 4,5-dichloro-2-propylpyridazin-3(2H)-one.[1][2] The regiochemistry is driven by the higher electrophilicity of the aldehyde moiety in mucochloric acid reacting with the terminal nitrogen of the hydrazine.[1][2]
Protocol:
-
Reagents: Mucochloric acid (1.0 eq), Propylhydrazine hydrochloride (1.05 eq), Sodium Acetate (1.1 eq).[1]
-
Solvent: Water or 50% Aqueous Ethanol.[2]
-
Procedure:
-
Dissolve mucochloric acid in water at 50°C.[2]
-
Add propylhydrazine hydrochloride and NaOAc slowly.
-
Reflux the mixture for 3–4 hours. The solution will darken, and a precipitate will form.[2]
-
Cool to 0°C. Filter the solid, wash with cold water, and dry.[2]
-
Yield: ~85% of 4,5-dichloro-2-propylpyridazin-3(2H)-one.[1][2]
-
Step 2: Regioselective Hydrolysis (The "Soft" Nucleophile Rule)
The conversion of the 4,5-dichloro intermediate to the 5-hydroxy target (CHP-Pr) exploits the differential reactivity of the halogens.[1][2] The chlorine at C5 is vinylogous to the N=N bond and is significantly more susceptible to Nucleophilic Aromatic Substitution (
Protocol:
-
Reagents: 4,5-Dichloro-2-propylpyridazin-3(2H)-one (1.0 eq), Sodium Hydroxide (2.5 eq).
-
Solvent: Water/Dioxane (1:1).[2]
-
Procedure:
Visualization of Synthesis Logic
Figure 1: Synthetic route from mucochloric acid to CHP-Pr, highlighting the regioselective hydrolysis step.
Reactivity & Derivatization Strategies
For drug discovery professionals, CHP-Pr is not the final product but a branching point .[1][2]
O-Alkylation (Ether Synthesis)
The C5-hydroxyl group is the primary handle for diversification.[1][2] Reaction with alkyl halides in the presence of mild bases (
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Application: This mimics the structure of Pyridate (a herbicide), where the O-alkyl chain dictates lipophilicity and transport into the chloroplast.[1]
Palladium-Catalyzed Coupling (C4 Functionalization)
The C4-chlorine atom is generally inert to standard nucleophiles but is highly reactive in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1][2]
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Mechanism: Oxidative addition of Pd(0) into the C4-Cl bond is facilitated by the electron-deficient nature of the pyridazine ring.[1][2]
-
Utility: This allows the introduction of aryl or heteroaryl groups at C4, a common motif in anti-inflammatory candidates (e.g., p38 MAP kinase inhibitors).
Reactivity Map
Figure 2: Divergent synthesis pathways from the CHP-Pr scaffold.[1][2]
Application Context
Agrochemicals (PSII Inhibition)
Pyridazinones like CHP-Pr bind to the
-
Mechanism: They compete with plastoquinone (
) for the binding site.[1] The N-propyl group anchors the molecule in the lipophilic pocket, while the 4-Cl and 3-carbonyl groups form essential hydrogen bonds and electrostatic interactions with residues (e.g., Ser264, His215).[1] -
Derivatives: The 5-OH is often derivatized to a thiocarbonate (as in Pyridate) to act as a pro-herbicide, improving cuticular penetration before hydrolyzing back to the active 5-OH form inside the plant.[1][2]
Pharmaceuticals[1][4][9][10]
-
Anti-inflammatory: 4,5-Functionalized pyridazinones are bioisosteres of pyrazoles (e.g., Celecoxib).[1][2] The 4-Cl group can be replaced with a phenyl ring to target COX-2 enzymes.[1][2]
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Antimicrobial: Halogenated pyridazinones have shown efficacy against Gram-positive bacteria by disrupting bacterial membrane potential.[1][2]
References
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Synthesis from Mucochloric Acid
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Regioselectivity in Nucleophilic Substitution
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Biological Activity (Herbicides)
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General Chemical Data (Analog Grounding)
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. 5-Amino-4-chloropyridazin-3(2H)-one | C4H4ClN3O | CID 95827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,5-Dichloro-3(2H)-pyridazinone | 932-22-9 [chemicalbook.com]
- 7. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
